1,1,2,2,3,3,4,4-Octachlorobutane

Description

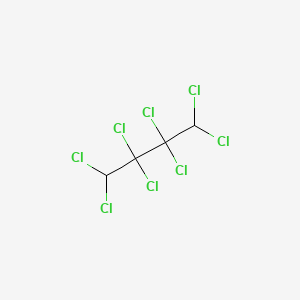

1,1,2,2,3,3,4,4-Octachlorobutane (CAS: Not explicitly provided; structurally inferred) is a fully chlorinated linear alkane derivative with eight chlorine atoms substituted on a butane backbone. It is synthesized via chlorination of trichloroethene dimer (C₂Cl₃)₂ using Cl₂ in the presence of SbCl₅ under light, yielding a saturated chlorinated hydrocarbon . This compound serves as a precursor to other chlorinated derivatives, such as heptachlorobutene (C₄HCl₇) and pentachlorobutadiene (C₄Cl₅), through sequential dehydrochlorination and dechlorination reactions .

Properties

CAS No. |

20338-26-5 |

|---|---|

Molecular Formula |

C4H2Cl8 |

Molecular Weight |

333.7 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4-octachlorobutane |

InChI |

InChI=1S/C4H2Cl8/c5-1(6)3(9,10)4(11,12)2(7)8/h1-2H |

InChI Key |

WYANTPWHPFNPCP-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Properties of Chlorinated and Fluorinated Butane Derivatives

*Estimated based on molecular formula.

Key Observations:

- Structure : Octachlorobutane and hexachlorobutane are linear alkanes, whereas octafluorocyclobutane is cyclic. The cyclic structure of C-318 imparts rigidity and distinct thermodynamic properties (e.g., higher thermal stability) compared to linear analogs .

- Halogen Type: Fluorine in C-318 confers exceptional chemical inertness and non-reactivity under standard conditions, while chlorine in octachlorobutane increases electrophilicity and susceptibility to nucleophilic substitution (e.g., dehydrochlorination) .

Physical and Environmental Considerations

- Boiling Point/Solubility : Higher chlorination in octachlorobutane likely increases hydrophobicity and boiling point relative to hexachlorobutane. Octafluorocyclobutane, despite its cyclic structure, is a gas at room temperature due to fluorine’s low molecular weight and weak intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.